CDK2 Inhibitory Potency: Target Compound vs. Potent Pyrazolo[1,5-a]pyrimidine CDK2 Inhibitors
The target compound was evaluated for inhibition of CDK2–cyclin A interaction and showed an IC50 greater than 10,000 nM (10 µM) [1]. In the same target class, the pyrazolo[1,5-a]pyrimidine derivative BS-194 (compound 4k) demonstrated a CDK2 IC50 of 3 nM, representing an approximately 3,333-fold loss of potency for the target compound [2]. This extreme potency differential confirms the compound is functionally inactive as a CDK2 inhibitor and cannot serve as a chemical tool where CDK2 engagement is required.
| Evidence Dimension | CDK2–cyclin A inhibition potency (IC50) |
|---|---|
| Target Compound Data | >10,000 nM (>10 µM) |
| Comparator Or Baseline | BS-194 (pyrazolo[1,5-a]pyrimidine analog): IC50 = 3 nM [2] |
| Quantified Difference | >3,333-fold weaker CDK2 inhibition |
| Conditions | Target compound: CDK2 (unknown origin)–cyclin A interaction assay, 30 min preincubation at room temperature, 40°C incubation [1]. Comparator: CDK2 kinase assay (cyclin A or E dependent) in low protein binding 96-well plates [2]. |
Why This Matters
This quantitative gap defines the compound unequivocally as a negative control for CDK2 assays, a role that potent analogs cannot fulfill without extensive dilution or irreversible inhibition artifacts.
- [1] BindingDB. Entry BDBM50444925 (CHEMBL3099746): 3,4-dimethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide. CDK2 IC50 >10,000 nM. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50444925 (accessed 2026-05-04). View Source
- [2] Heathcote, D. A. et al. Identification of a pyrazolo[1,5-a]pyrimidine derived compound, 4k (BS-194), as a selective and potent CDK inhibitor (CDK2 IC50 = 3 nM). Diamond Publications. https://publications.diamond.ac.uk/pubman/viewpublications (accessed 2026-05-04). View Source
